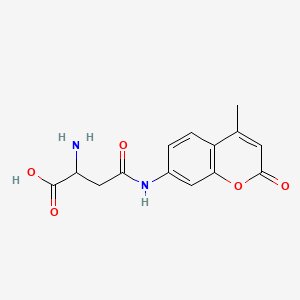
L-Aspartic acid beta-7-amido-4-methylcoumarin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of H-Asp(Amc)-OH typically involves the coupling of aspartic acid with 7-amino-4-methylcoumarin. The reaction is carried out under mild conditions using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to activate the carboxyl group of aspartic acid . The reaction is usually performed in an organic solvent like dimethylformamide (DMF) at room temperature.
Industrial Production Methods
While specific industrial production methods for H-Asp(Amc)-OH are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
H-Asp(Amc)-OH undergoes several types of chemical reactions, including:
Substitution: The amino group in the coumarin moiety can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Substitution: Electrophiles such as acyl chlorides or sulfonyl chlorides.
Major Products Formed
Hydrolysis: Aspartic acid and 7-amino-4-methylcoumarin.
Oxidation: Various oxidized derivatives of the coumarin moiety.
Substitution: Substituted coumarin derivatives.
Wissenschaftliche Forschungsanwendungen
H-Asp(Amc)-OH is widely used in scientific research due to its fluorescent properties. Some of its applications include:
Biochemistry: Used as a substrate to study the activity of peptidase enzymes, particularly in the context of enzyme kinetics and inhibition.
Molecular Biology: Employed in assays to monitor proteolytic activity in various biological samples.
Medicine: Utilized in drug discovery and development to screen for potential inhibitors of peptidase enzymes.
Industry: Applied in the development of diagnostic assays and research tools for studying enzyme function.
Wirkmechanismus
The mechanism of action of H-Asp(Amc)-OH involves its role as a substrate for peptidase enzymes. When the enzyme cleaves the amide bond between aspartic acid and 7-amino-4-methylcoumarin, the fluorescent 7-amino-4-methylcoumarin is released. This fluorescence can be measured to determine the activity of the enzyme . The molecular targets are the active sites of peptidase enzymes, and the pathway involves the hydrolysis of the amide bond.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
H-Glu(Amc)-OH: Similar to H-Asp(Amc)-OH but with glutamic acid instead of aspartic acid.
H-Ala(Amc)-OH: Contains alanine instead of aspartic acid.
H-Ser(Amc)-OH: Contains serine instead of aspartic acid.
Uniqueness
H-Asp(Amc)-OH is unique due to its specific use as a substrate for peptidase enzymes that recognize aspartic acid residues. Its fluorescent properties make it particularly valuable in biochemical assays where real-time monitoring of enzyme activity is required .
Eigenschaften
Molekularformel |
C14H14N2O5 |
|---|---|
Molekulargewicht |
290.27 g/mol |
IUPAC-Name |
2-amino-4-[(4-methyl-2-oxochromen-7-yl)amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C14H14N2O5/c1-7-4-13(18)21-11-5-8(2-3-9(7)11)16-12(17)6-10(15)14(19)20/h2-5,10H,6,15H2,1H3,(H,16,17)(H,19,20) |
InChI-Schlüssel |
ARZPQBJTLVVDNP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)CC(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-Fmoc-S-[(acetylamino)methyl]-L-cysteine](/img/structure/B13399045.png)
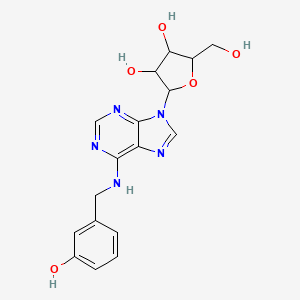
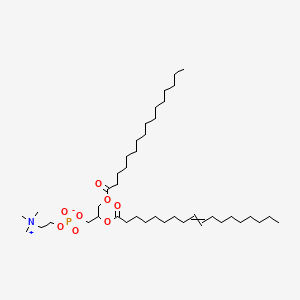

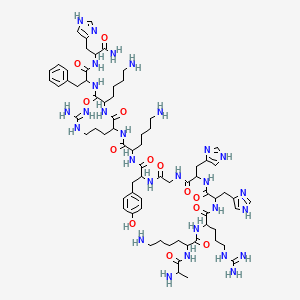
![[2-Azido-2-[3,4,5-tris(2,2-dimethylpropanoyloxy)oxolan-2-yl]ethyl] 2,2-dimethylpropanoate](/img/structure/B13399079.png)
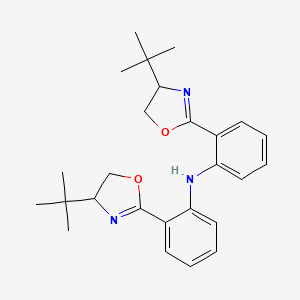
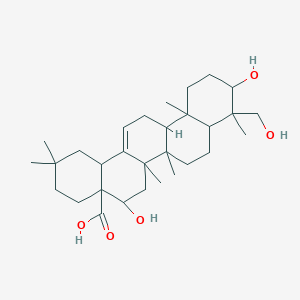
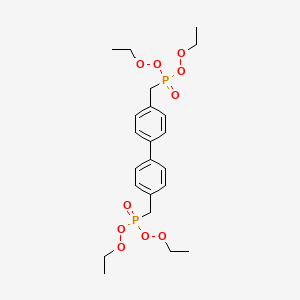
![1-[(1S,3R,4R,6S,7S)-1-[[[(2R,3R,4R,5R)-2-[[[(2R,3R,4R,5R)-2-[[[(2R,3R,4R,5R)-2-[[[(2R,3R,4R,5R)-2-[[[(2R,3R,4R,5R)-2-[[[(1S,3R,4R,6S,7S)-3-(2-amino-6-oxo-1H-purin-9-yl)-1-[[[(1S,3R,4R,6S,7S)-3-(6-aminopurin-9-yl)-1-(hydroxymethyl)-6-methyl-2,5-dioxabicyclo[2.2.1]heptan-7-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-6-methyl-2,5-dioxabicyclo[2.2.1]heptan-7-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-5-(4-amino-2-oxopyrimidin-1-yl)-4-methoxyoxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-5-(6-aminopurin-9-yl)-4-fluorooxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-5-(4-amino-2-oxopyrimidin-1-yl)-4-fluorooxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-5-(2,4-dioxopyrimidin-1-yl)-4-fluorooxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-5-(2,4-dioxopyrimidin-1-yl)-4-methoxyoxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-7-[[(1R,3R,4R,6S,7S)-3-(2-amino-6-oxo-1H-purin-9-yl)-7-hydroxy-6-methyl-2,5-dioxabicyclo[2.2.1]heptan-1-yl]methoxy-hydroxyphosphinothioyl]oxy-6-methyl-2,5-dioxabicyclo[2.2.1]heptan-3-yl]pyrimidine-2,4-dione](/img/structure/B13399090.png)

![but-2-enedioic acid;N-(1-hydroxybutan-2-yl)-4,7-dimethyl-6,6a,8,9-tetrahydroindolo[4,3-fg]quinoline-9-carboxamide](/img/structure/B13399101.png)
![Propan-2-yl (2S)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-4-fluoro-3-hydroxy-4-(trideuterio(113C)methyl)oxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B13399112.png)

